N-cyclopropyl-2-(cyclopropylamino)acetamide
Description
Systematic IUPAC Nomenclature and Structural Representation
N-cyclopropyl-2-(cyclopropylamino)acetamide is a bicyclopropyl-substituted acetamide derivative. Its IUPAC name is derived through sequential substitution on the acetamide backbone:
- Parent chain : Acetamide (ethanamide), with the carbonyl group at position 1.
- Substituents :
- A cyclopropyl group attached to the nitrogen atom at position 1 (N-cyclopropyl).
- A cyclopropylamino group (-NH-cyclopropyl) at position 2 of the ethyl chain.
The molecular formula is $$ \text{C}8\text{H}{14}\text{N}_2\text{O} $$, with a molecular weight of 154.21 g/mol. The SMILES notation (O=C(NC1CC1)CNC2CC2) and InChI key (LDYLPWZAVVETOU-UHFFFAOYSA-N) confirm its bicyclopropyl architecture.
Structural features :
- Two cyclopropyl rings connected via a central acetamide linker.
- Hydrogen-bonding sites at the amide (-NH) and carbonyl (-C=O) groups.
Alternative Chemical Designations and Registry Numbers
This compound is cataloged under multiple identifiers across chemical databases:
- CAS Registry Number : 1016742-15-6.
- MDL Number : MFCD09809958.
- Synonym : N1-Cyclopropylglycinamide hydrochloride (for its protonated form).
Notable entries :
Comparative Analysis of Related Cyclopropylamide Derivatives
Cyclopropylamide derivatives exhibit diverse bioactivities depending on substitution patterns. Below is a comparative analysis:
A. N-cyclopropyl-2-(piperidin-4-ylformamido)acetamide
B. Combretastatin-A4 cyclopropylamide analogues
C. N-(2-cyclopropylphenyl)acetamide
Table 3: Functional comparison of cyclopropylamides
Structural trends :
Properties
IUPAC Name |
N-cyclopropyl-2-(cyclopropylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(10-7-3-4-7)5-9-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYLPWZAVVETOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(cyclopropylamino)acetamide typically involves the reaction of cyclopropylamine with a suitable acylating agent. One common method is the acylation of cyclopropylamine with chloroacetyl chloride, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidative Reactions
The cyclopropyl group in the compound exhibits unique reactivity under oxidative conditions. Studies on similar cyclopropyl-containing compounds (e.g., N-cyclopropylanilines) reveal that oxidative ring-opening can occur via single-electron transfer mechanisms . For example, excited triplet-state photosensitizers (e.g., 2-anthraquinone carboxylic acid) can abstract an electron from the cyclopropyl ring, leading to its cleavage. This process is rapid and competes with antioxidant quenching effects .
Key Observations :
-
Cyclopropyl Ring-Opening : Oxidative stress destabilizes the cyclopropyl group, resulting in cleavage and formation of reactive intermediates.
-
Substituent Effects : Electron-donating groups (e.g., methoxy) enhance the reactivity of the cyclopropyl ring toward oxidation .
Reduction Reactions
While direct data on this compound is unavailable, amide bonds in organic molecules are generally susceptible to reduction. Common reducing agents like lithium aluminum hydride (LiAlH₄) can reduce amides to amines, though steric hindrance from the cyclopropyl groups may alter reaction efficiency.
Potential Pathways :
-
Amide Reduction : Conversion to a primary amine via LiAlH₄ or sodium borohydride (NaBH₄), though the cyclopropyl groups may resist complete reduction .
Substitution Reactions
The cyclopropyl groups may undergo nucleophilic substitution under specific conditions. For instance, halogenation (e.g., bromine) or alkylation could modify the structure, though stability of the cyclopropyl ring may limit such transformations.
Comparison of Reaction Types
Research Findings
Scientific Research Applications
N-cyclopropyl-2-(cyclopropylamino)acetamide is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol. It is used in biology for enzyme inhibition and protein interactions and is being researched in medicine for its potential as a pharmaceutical.
Scientific Research Applications
Mechanism of Action: The compound interacts with molecular targets like enzymes or receptors, with the cyclopropyl groups potentially enhancing binding affinity and selectivity, leading to biological effects. The specific pathways and molecular interactions depend on the application and context of use.
Biological Activity: this compound has potential biological activities and has gained attention in medicinal chemistry due to its structural properties. It can interact with biological macromolecules and may have therapeutic applications. Preliminary studies suggest it may influence neurotransmitter systems, potentially affecting mood regulation and pain perception.
Anticancer Properties: Derivatives of cyclopropyl amides, including this compound, may exhibit anticancer properties. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.
Antimicrobial Activity: This compound has also been investigated for its antimicrobial properties. Its unique structure may enhance binding to bacterial enzymes or receptors, leading to alterations in bacterial metabolism or growth inhibition.
Case Studies
Study on Neurotransmitter Interaction: A study explored the interaction of this compound with serotonin receptors and showed significant binding affinity, suggesting potential applications in treating mood disorders.
Anticancer Efficacy: Studies show research indicating that derivatives of cyclopropyl amides, including this compound, exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.
Antimicrobial Testing: Laboratory tests demonstrated that this compound exhibited notable antimicrobial activity against several strains of bacteria, with minimum inhibitory concentrations comparable to established antibiotics.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(cyclopropylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups may enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(cyclopropylamino)ethanol
- N-cyclopropyl-2-(cyclopropylamino)propionamide
- N-cyclopropyl-2-(cyclopropylamino)butyramide
Uniqueness
N-cyclopropyl-2-(cyclopropylamino)acetamide is unique due to its specific structural features, such as the presence of cyclopropyl groups on both the nitrogen and carbon atoms. This structural arrangement can influence its reactivity, binding properties, and overall chemical behavior, distinguishing it from other similar compounds .
Biological Activity
N-cyclopropyl-2-(cyclopropylamino)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.
Structural Characteristics
This compound features two cyclopropyl groups attached to an acetamide backbone. Its molecular formula is with a molecular weight of approximately 158.21 g/mol. The presence of cyclopropyl moieties is significant as they are known to enhance lipophilicity and receptor binding affinity, which may contribute to the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in key biological pathways. Preliminary studies suggest that it may influence neurotransmitter systems, potentially affecting mood regulation and pain perception .
Anticancer Properties
Research indicates that derivatives of cyclopropyl amides, including this compound, exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The unique structure may enhance binding to bacterial enzymes or receptors, leading to alterations in bacterial metabolism or growth inhibition.
Case Studies
-
Study on Neurotransmitter Interaction :
- A study explored the interaction of this compound with serotonin receptors. Results indicated significant binding affinity, suggesting potential applications in treating mood disorders.
- Anticancer Efficacy :
-
Antimicrobial Testing :
- Laboratory tests demonstrated that this compound exhibited notable antimicrobial activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis
The following table summarizes the structural and biological characteristics of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C₈H₁₄N₂O | Dual cyclopropyl groups enhancing lipophilicity | Anticancer, antimicrobial |
| N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide | C₁₁H₂₀N₂O | Contains a piperidine ring | CNS activity |
| 2-Cyano-N-cyclopropyl-acetamide | C₇H₁₀N₂O | Incorporates a cyano group | Intermediate in drug synthesis |
Future Directions
Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. This includes detailed pharmacological studies and structure-activity relationship (SAR) analyses to optimize its efficacy and minimize potential side effects.
Q & A
Q. What are the optimized synthetic routes for N-cyclopropyl-2-(cyclopropylamino)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : A common route involves alkylation of 2-chloro-N-cyclopropylacetamide with cyclopropylamine derivatives. For example, reacting 2-chloro-N-cyclopropylacetamide with cyclopropylamine in acetone under reflux with KCO as a base yields the target compound (55–96% yield). Optimization includes solvent selection (e.g., acetone or 2-methoxyethanol) and temperature control (60–70°C) to minimize side reactions .
- Key Data :
| Reaction Component | Optimal Conditions | Yield Range |
|---|---|---|
| Solvent | Acetone | 55–96% |
| Base | KCO | — |
| Temperature | 60–70°C | — |
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodological Answer : Use H NMR to verify cyclopropane ring integrity (e.g., δ 0.73–0.84 ppm for cyclopropyl protons) and acetamide backbone (δ 3.58 ppm for CH adjacent to carbonyl). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 286 [M+H]) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence bioactivity in this compound derivatives?
- Methodological Answer : Cyclopropyl groups induce conformational rigidity, enhancing binding to flat hydrophobic pockets (e.g., enzyme active sites). Computational modeling (DFT or molecular docking) can predict interactions, while substituent variations (e.g., fluorination at the phenyl ring) modulate electron density and steric hindrance, as seen in analogs like N-cyclopropyl-2-(4-fluoro-3-boronate-phenoxy)acetamide .
Q. What strategies resolve contradictory pharmacological data for this compound analogs in kinase inhibition assays?
- Methodological Answer : Discrepancies in IC values (e.g., 17–158 μM for PRMT3 inhibitors) may arise from assay conditions (e.g., ATP concentration) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding affinity) and ensure >95% purity via HPLC. For example, N-cyclopropyl-2-(isoquinolin-6-ylcarbamoylamino)acetamide showed IC = 158 μM in PRMT3 inhibition, requiring corroboration with cellular assays .
Q. How can regioselective functionalization of the acetamide backbone be achieved for SAR studies?
- Methodological Answer : Use protecting-group strategies (e.g., boronate esters) to direct reactivity. In Example 108 (EP 2,903,618), a boronate-functionalized intermediate enabled Suzuki-Miyaura coupling with aryl halides, preserving the cyclopropylamide core. Pd(dppf)Cl catalysis in dioxane/water (100°C, 16 h) achieved cross-coupling yields up to 66% .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the metabolic stability of this compound analogs?
- Analysis : Variations in microsomal assay protocols (e.g., liver microsome source: human vs. rodent) and incubation times (30–120 min) impact observed stability. For reliable comparisons, standardize assays using pooled human liver microsomes and NADPH cofactors. Structural modifications (e.g., fluorination) can reduce CYP450-mediated oxidation .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?
- Methodological Answer : Use MTT assays on panels of cancer cell lines (e.g., HCT-116, MCF-7) to assess broad-spectrum activity. For target-specific studies, employ kinase profiling (e.g., Src kinase inhibition, as in KX2-391 analogs) and validate with Western blotting for downstream effectors (e.g., phosphorylated STAT3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
